

A Technical Guide to the David Cockayne Centre for Electron Microscopy

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For Researchers, Scientists, and Drug Development Professionals

The David Cockayne Centre for Electron Microscopy (**DCCEM**), housed within the Department of Materials at the University of Oxford, stands as a premier facility for materials characterization at the micro- and nano-scale. The centre provides researchers with access to a comprehensive suite of advanced electron microscopy and focused ion beam instrumentation, supported by a dedicated team of expert scientists and technicians.[1][2][3] This guide offers an in-depth overview of the centre's core capabilities, technical specifications of its key instrumentation, and detailed experimental protocols relevant to researchers in the physical and life sciences.

The **DCCEM** is situated across two locations: the Holder Building on Parks Road and the Hirsch Building at the Begbroke Science Park.[1] The centre's primary focus is on the physical sciences, including but not limited to bioengineering, metallurgy, nanomaterials, and semiconductors; however, it also accommodates life-science research.[3]

Core Instrumentation & Technical Specifications

The centre houses a formidable array of Transmission Electron Microscopes (TEMs), Scanning Electron Microscopes (SEMs), and Focused Ion Beam (FIB) instruments. The quantitative specifications of some of the key microscopes are summarized in the tables below for ease of comparison.

Transmission Electron Microscopes (TEM)



Feature	JEOL JEM-2100	
Electron Source	LaB6 cathode	
Accelerating Voltage	80 - 200 kV	
Point Resolution	0.27 nm	
Line Resolution	0.14 nm	
Magnification Range	50x - 1,000,000x	
Camera	TVIPS TemCam-XF416 (4k x 4k)	
Specimen Holders	Single tilt, Quartet, High-tilt, Cryo-holder	

Scanning Electron Microscopes (SEM)

Feature	Zeiss Merlin	
Electron Source	Schottky Field Emitter	
Accelerating Voltage	0.02 - 30 kV	
Resolution	0.8 nm @ 15 kV, 1.4 nm @ 1 kV	
Probe Current	3 pA - 40 nA	
Magnification Range	12x - 2,000,000x	
Detectors	In-Lens SE, EsB, AsB, SE2, EDS, EBSD	
Stage	5-axis motorized eucentric	

Focused Ion Beam (FIB) / SEM



Feature	Zeiss Auriga	Thermo-Fisher Helios G4- CXe PFIB
SEM Column	Gemini	Elstar with UC+ monochromator
SEM Resolution	1.0 nm @ 15 kV	Sub-nanometer at low energies
SEM Accel. Voltage	0.1 - 30 kV	Not specified
Ion Source	Ga+ Liquid Metal	Xe+ Plasma
Ion Beam Resolution	<7 nm @ 30 kV	Not specified
Ion Accel. Voltage	5 - 30 kV	2 - 30 kV
Gas Injection System	Platinum	MultiChem
Key Features	Cross-sectional milling, Nanofabrication, TEM lamella preparation	Large volume 3D characterization, Ga+-free sample preparation, Micromachining

Experimental Protocols

The following sections detail standardized methodologies for key experiments commonly performed at electron microscopy facilities like the **DCCEM**.

Biological Sample Preparation for TEM

The preparation of biological specimens for TEM is a meticulous process aimed at preserving the ultrastructure of cells and tissues. The following protocol outlines a conventional chemical fixation and embedding procedure.

Primary Fixation: The initial step is to stabilize the cellular structures. This is typically
achieved by immersing the sample in a solution of 2.5% glutaraldehyde and 2-4%
paraformaldehyde in a suitable buffer (e.g., phosphate buffer) for a duration ranging from 30
minutes to overnight.



- Rinsing: The fixed sample is thoroughly rinsed with the buffer to remove excess fixative.
- Secondary Fixation: To enhance contrast, particularly of membranes, the sample is postfixed in a 1% osmium tetroxide solution for 1-2 hours.
- Dehydration: The water within the sample is gradually replaced with an organic solvent, typically through a graded series of ethanol or acetone (e.g., 50%, 70%, 90%, 100%).
- Infiltration: The dehydrated sample is infiltrated with a resin (e.g., Epoxy or Spurr's resin) by gradually increasing the concentration of the resin in the solvent.
- Embedding and Polymerization: The infiltrated sample is placed in a mold with fresh resin and polymerized in an oven at a specific temperature (e.g., 60-70°C) for 24-48 hours.
- Sectioning: The hardened resin block containing the sample is trimmed, and ultrathin sections (typically 70-90 nm) are cut using an ultramicrotome equipped with a diamond knife.
- Staining: The sections are collected on a TEM grid and stained with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.



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Biological Sample Preparation Workflow for TEM

Site-Specific TEM Sample Preparation using FIB-SEM

Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) is a powerful technique for preparing electron-transparent sections (lamellae) from specific regions of a bulk sample for TEM analysis.

Site Selection and Protection: The area of interest on the sample is identified using the SEM.
 A protective layer, typically platinum, is deposited over this area using the gas injection system to prevent damage during ion milling.

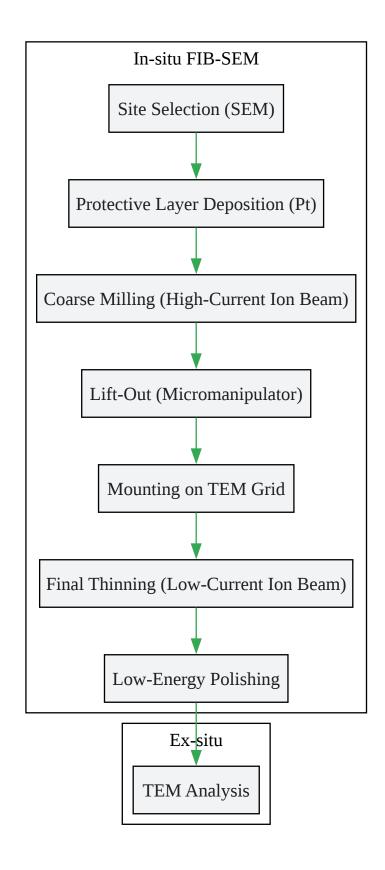
Foundational & Exploratory





- Coarse Milling: A high-current gallium or xenon ion beam is used to mill away material on either side of the protected region, creating a "trench" and leaving a thin, vertical section of the material (the lamella).
- Lift-Out: A micromanipulator needle is attached to the lamella. The bottom and sides of the lamella are then cut free from the bulk material using the ion beam. The lamella, attached to the needle, is carefully lifted out of the trench.
- Mounting: The extracted lamella is transferred and attached to a TEM grid, often using ionbeam-assisted platinum deposition to "weld" it in place.
- Final Thinning: The lamella is thinned from both sides using a lower current ion beam to achieve electron transparency (typically less than 100 nm).
- Low-Energy Polishing: A final polishing step with a very low energy ion beam is often
 performed to remove any amorphous surface layer created during the higher-energy milling
 steps.





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FIB-SEM Workflow for TEM Sample Preparation



Accessing the Facility

The David Cockayne Centre for Electron Microscopy is accessible to researchers from across the University of Oxford and external academic and industrial users. Prospective users should contact the centre's administration to discuss their project requirements and the available access routes, which include training for independent use and service work conducted by the centre's staff. For grant applications, it is advisable to contact the facility management in advance to obtain the latest access rates and technical consultation.

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References

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